PROTAC BCR-ABL Degrader-1
Description
Properties
Molecular Formula |
C43H40N10O6 |
|---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57) |
InChI Key |
SEZITPLNZMSYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to PROTAC BCR-ABL Degrader-1
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted destruction of disease-causing proteins. This guide provides a detailed overview of PROTAC BCR-ABL Degrader-1, a specific chimeric molecule designed to eliminate the oncogenic BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).
Introduction to BCR-ABL and PROTAC Technology
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase, BCR-ABL, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3][4][5][6] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells remain.[7][8][9]
PROTAC technology offers a novel strategy to overcome these limitations. PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native proteasome machinery.[7][11] Unlike inhibitors that require sustained occupancy to be effective, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[10]
Profile of this compound
This compound, also referred to as "compound PROTAC 1," is a specific chemical entity designed to induce the degradation of the Bcr-Abl protein.[12][13][14] It employs a 2-oxoethyl linker and functions by mediating the degradation of Bcr-Abl through the ubiquitin-proteasome pathway.[12][13][14] This degrader has demonstrated antiproliferative activity in K562 cells, a human CML cell line that expresses the BCR-ABL protein.[12][13]
The design of effective BCR-ABL PROTACs is modular, often involving the conjugation of known TKIs (such as dasatinib, bosutinib, or asciminib) to an E3 ligase ligand (for Cereblon or Von Hippel-Lindau [VHL]).[7][8][10][15] The specific warhead and E3 ligase recruited significantly influence the degradation profile.[7][10]
Mechanism of Action
The fundamental action of a BCR-ABL PROTAC is to physically link the BCR-ABL kinase to an E3 ubiquitin ligase, thereby hijacking the cell's protein disposal system.
-
Binding: The PROTAC molecule simultaneously binds to the BCR-ABL protein via its "warhead" and to an E3 ligase (e.g., VHL or Cereblon) via its recruitment ligand.
-
Ternary Complex Formation: This dual binding forms a stable ternary complex (BCR-ABL : PROTAC : E3 Ligase).
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the BCR-ABL protein.
-
Proteasomal Degradation: The poly-ubiquitinated BCR-ABL is now recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released after degradation and can participate in further catalytic cycles.
Caption: PROTAC-mediated degradation of the BCR-ABL oncoprotein.
Quantitative Data
The efficacy of BCR-ABL PROTACs is measured by their ability to induce degradation (DC50, Dmax) and inhibit cell proliferation (IC50). Data for various advanced BCR-ABL degraders are summarized below.
| Compound Name/Series | Warhead | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | >90% | 24 | [10] |
| Degrader 7o | GZD824 | Cereblon (Pomalidomide) | Ba/F3-T315I | ~100 (for 70% DR) | >94% | 26.8 | [9] |
| GMB-475 | GNF-5 (Allosteric) | VHL | K562 | ~250-500 | >80% | ~500 | [16][17] |
| DAS-6-2-2-6-CRBN | Dasatinib | Cereblon | K562 | ~25 | >75% | 4.4 | [7][15] |
| SNIPER(ABL)-39 | Dasatinib | cIAP1 | K562 | <100 | >90% | ~10 | [10] |
Note: DC50 is the concentration for 50% degradation; Dmax is the maximal degradation observed; IC50 is the concentration for 50% inhibition of cell growth. Values are approximate based on published data.
BCR-ABL Signaling Pathways
BCR-ABL's constitutive kinase activity leads to the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and activating multiple oncogenic signaling cascades that promote cell proliferation and inhibit apoptosis.[3][5][6]
-
RAS/RAF/MEK/ERK Pathway: Activated via GRB2/SOS, this pathway is crucial for cell proliferation.[2][4]
-
PI3K/AKT/mTOR Pathway: Activated through GAB2 or CRKL, this pathway promotes cell survival and proliferation by inhibiting apoptosis and regulating protein synthesis.[2][3][4]
-
STAT5 Pathway: Direct phosphorylation of STAT5 by BCR-ABL promotes the transcription of anti-apoptotic genes, contributing to cell survival.[4]
By degrading the entire BCR-ABL protein, a PROTAC eliminates not only the kinase activity but also the scaffolding function that sustains these pathways, potentially leading to a more profound and durable response than kinase inhibition alone.[7][18]
Caption: Simplified BCR-ABL downstream signaling network in CML.
Experimental Protocols
The evaluation of a PROTAC degrader involves a series of standardized in vitro assays to determine its efficacy and mechanism of action.
This protocol determines the concentration of the degrader that inhibits cell growth by 50%.
-
Cell Seeding: Seed K562 or other BCR-ABL positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.[19][20]
This protocol directly measures the amount of BCR-ABL protein remaining after treatment.
-
Cell Seeding and Treatment: Seed cells (e.g., K562) in 6-well plates. After 24 hours, treat with a serial dilution of the PROTAC for a fixed time period (e.g., 8, 16, or 24 hours).[7][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for ABL or BCR (e.g., c-Abl antibody) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands to quantify the protein levels relative to the loading control and normalized to the vehicle control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax.[19]
Caption: Workflow for determining PROTAC-mediated protein degradation.
This assay confirms the PROTAC-dependent interaction between BCR-ABL and the E3 ligase.
-
Cell Treatment: Treat cells expressing BCR-ABL with the PROTAC degrader, a negative control, and vehicle for a short period (e.g., 1-2 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target (anti-ABL) that is conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components: BCR-ABL, the E3 ligase, and its associated proteins. An increased amount of BCR-ABL in the E3 ligase pulldown (or vice versa) in the presence of the PROTAC confirms ternary complex formation.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. scispace.com [scispace.com]
- 16. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Synthesis of PROTAC BCR-ABL Degrader-1
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology therapeutics is continually evolving, with a significant shift from occupancy-driven inhibition to event-driven pharmacology. A prime example of this paradigm shift is the development of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery and synthesis of a specific PROTAC, BCR-ABL Degrader-1, a novel agent designed to target the notorious oncoprotein driving Chronic Myeloid Leukemia (CML).
Introduction: Overcoming the Challenges of BCR-ABL Inhibition
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, challenges such as acquired resistance through mutations and the persistence of leukemic stem cells necessitate the development of alternative therapeutic strategies. PROTACs offer a promising approach by inducing the degradation of the entire BCR-ABL protein, thereby preventing both its kinase and scaffolding functions, which may contribute to TKI resistance and disease persistence.
PROTAC BCR-ABL Degrader-1, also referred to as PROTAC 1, is a novel heterobifunctional molecule that exemplifies the potential of this strategy. It is comprised of an Imatinib-based warhead for binding to the BCR-ABL kinase domain, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase to trigger the degradation cascade.
The Core Principle: Mechanism of Action
The mechanism of action for a PROTAC is a catalytic process involving the formation of a ternary complex.
As illustrated in Figure 1, the PROTAC molecule first binds to both the target protein (BCR-ABL) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.
BCR-ABL Signaling Pathways Targeted by Degradation
The constitutive kinase activity of BCR-ABL activates a complex network of downstream signaling pathways that drive the malignant phenotype of CML cells, including uncontrolled proliferation and resistance to apoptosis. By degrading the entire BCR-ABL protein, PROTACs can theoretically shut down all of these aberrant signaling cascades.
An In-depth Technical Guide to PROTAC BCR-ABL Degrader-1 (GMB-475) E3 Ligase Recruitment and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC), GMB-475, a degrader of the oncogenic BCR-ABL fusion protein. The document details its mechanism of action, focusing on the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and presents key quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to GMB-475
GMB-475 is a heterobifunctional PROTAC designed to selectively induce the degradation of the BCR-ABL1 protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL, GMB-475 facilitates the complete removal of the protein, offering a potential strategy to overcome TKI resistance and eradicate persistent leukemic stem cells.[2][3]
The molecule is composed of three key components: a ligand that binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two moieties.[1][4] This design allows GMB-475 to act as a molecular bridge, bringing BCR-ABL into proximity with the VHL E3 ligase.
Mechanism of Action: VHL-Mediated Degradation
The primary mechanism of action of GMB-475 involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4] By recruiting the VHL E3 ligase to the BCR-ABL protein, GMB-475 facilitates the formation of a ternary complex.[1] This proximity enables the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[5] Following degradation, GMB-475 is released and can engage in further catalytic cycles of BCR-ABL degradation.
dot
Caption: GMB-475 mechanism of action.
Quantitative Data Summary
The efficacy of GMB-475 has been evaluated in various CML cell lines. The key performance indicators for a PROTAC are its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and its effect on cell viability (IC50).
| Parameter | Cell Line | Value | Conditions | Reference |
| DC50 | K562 | 340 nM | 18-hour treatment | [6] |
| Dmax | K562 | >95% | 18-hour treatment | [6] |
| IC50 (Viability) | K562 | ~1 µM | 3-day treatment | [4][7] |
| IC50 (Viability) | Ba/F3 (BCR-ABL1 transformed) | ~1 µM | 3-day treatment | [4][7] |
| IC50 (Viability) | Ba/F3 (BCR-ABL1 T315I+F486S) | 4.49 µM | Not specified | [4][7] |
Relevant Signaling Pathways
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. Key pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9] GMB-475-mediated degradation of BCR-ABL leads to the inhibition of these downstream signals, such as STAT5 phosphorylation.[6]
dot
References
- 1. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Whitepaper: Overcoming Imatinib Resistance with PROTAC BCR-ABL Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
The advent of tyrosine kinase inhibitors (TKIs) like imatinib (B729) revolutionized the treatment of Chronic Myeloid Leukemia (CML), a malignancy driven by the constitutively active BCR-ABL oncoprotein.[1][2] However, the emergence of drug resistance, often through point mutations in the ABL kinase domain, remains a significant clinical challenge.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a distinct and promising therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them.[5][6] This document provides a technical overview of a representative BCR-ABL degrader, modeled on the well-characterized compound GMB-475, which effectively targets both wild-type and imatinib-resistant BCR-ABL for elimination via the ubiquitin-proteasome system.[7][8][9] We present its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the core biological and experimental pathways.
Introduction: The Challenge of Imatinib Resistance in CML
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that creates the BCR-ABL fusion gene.[1][10] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[10][11] While TKIs such as imatinib, dasatinib, and nilotinib (B1678881) have dramatically improved patient outcomes, resistance frequently develops.[1][3] Mechanisms of resistance include mutations within the ABL kinase domain (e.g., T315I) that prevent TKI binding, and BCR-ABL independent activation of downstream signaling.[1][2]
PROTAC technology presents a novel strategy to overcome these challenges.[5][12] Unlike inhibitors, which require sustained target occupancy, PROTACs act catalytically to induce the degradation of the target protein, potentially eliminating both its enzymatic and non-enzymatic scaffolding functions.[5][13]
PROTAC BCR-ABL Degrader-1: Mechanism of Action
This compound is a heterobifunctional molecule designed to bridge the BCR-ABL oncoprotein with an E3 ubiquitin ligase. This guide uses GMB-475 as a representative model for such a degrader. GMB-475 is composed of an allosteric ABL1 inhibitor (derived from the GNF-5 scaffold) linked to a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[9][14]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to the myristoyl pocket of the BCR-ABL protein and the VHL E3 ligase, forming a ternary complex.[7][9][14]
-
Ubiquitination: This proximity induces the VHL ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BCR-ABL protein.
-
Proteasomal Degradation: The poly-ubiquitinated BCR-ABL is recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to engage another target protein.[15]
This event-driven pharmacology allows for the catalytic degradation of BCR-ABL, effectively removing the oncogenic driver from the cell.[16]
Visualizing the BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream pathways critical for CML cell survival and proliferation. Understanding this network is key to appreciating the impact of its degradation.
Visualizing the PROTAC Mechanism of Action
The core function of Degrader-1 is to induce proximity between BCR-ABL and an E3 ligase, leading to targeted destruction.
Quantitative Data Presentation
The efficacy of a PROTAC degrader is primarily assessed by its ability to reduce target protein levels (degradation) and inhibit cancer cell growth (anti-proliferative activity). The following tables summarize the performance of the model compound GMB-475 in CML cell lines.
Table 1: Degradation Potency of GMB-475 in K562 CML Cells
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| DC₅₀ (Degradation) | 340 nM | 18-hour treatment in K562 cells |
| Dₘₐₓ (Max Degradation) | >95% | 18-hour treatment in K562 cells | |
Table 2: Anti-Proliferative Activity of GMB-475 in CML Cell Lines
| Cell Line / Mutation | IC₅₀ (Cell Viability) | Notes | Reference |
|---|---|---|---|
| K562 (Wild-Type) | ~1.0 µM | Standard imatinib-sensitive CML line | [8] |
| Ba/F3 (BCR-ABL Wild-Type) | 1.11 µM | Murine pro-B cells transformed with BCR-ABL | |
| Ba/F3 (G250E Mutant) | 0.37 µM | Imatinib-resistant mutation | [8] |
| Ba/F3 (T315I Mutant) | 1.98 µM | Pan-TKI resistant "gatekeeper" mutation | [8] |
| Ba/F3 (T315I + F486S) | 4.49 µM | Compound mutation conferring high resistance |[14] |
These data demonstrate that the degrader effectively reduces BCR-ABL protein levels and inhibits the proliferation of cells harboring wild-type BCR-ABL as well as clinically relevant imatinib-resistant mutations.[8]
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating PROTAC candidates.
Cell Culture
-
Cell Lines: K562 (human CML, imatinib-sensitive) and Ba/F3 cells engineered to express wild-type or mutant BCR-ABL.
-
Media: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For Ba/F3 cells, supplement the media with 1 ng/mL of murine IL-3 to support the growth of non-transduced cells.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split cells every 2-3 days to maintain a density between 0.1 and 1.0 x 10⁶ cells/mL.
Western Blot for Protein Degradation (DC₅₀ Determination)
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[15]
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC degrader (e.g., from 1 nM to 10 µM) in culture media. Treat cells with the different concentrations, including a vehicle control (e.g., 0.1% DMSO), for a fixed duration (e.g., 18 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[15]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[15]
-
Quantify band intensities using densitometry software. Normalize the BCR-ABL band intensity to the corresponding loading control band.
-
Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.
-
Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed K562 or Ba/F3 cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.
-
PROTAC Treatment: Add serial dilutions of the PROTAC degrader to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the reagent according to the manufacturer's protocol (e.g., 100 µL per well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a background well with no cells (0% viability).
-
Plot the normalized viability against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Visualizing the Experimental Workflow
A standardized workflow ensures consistency in PROTAC evaluation.
Conclusion and Future Directions
PROTAC BCR-ABL degraders represent a powerful and innovative strategy to address the persistent challenge of TKI resistance in CML. By inducing the physical elimination of the BCR-ABL oncoprotein, this approach can overcome resistance mechanisms based on kinase domain mutations and may also abrogate non-catalytic scaffolding functions of the protein.[13] The model compound GMB-475 demonstrates that allosteric binders can be successfully converted into potent degraders capable of eliminating both wild-type and mutated BCR-ABL.[8][9]
Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to enable in vivo efficacy and clinical translation. Furthermore, global proteomics studies will be crucial to confirm selectivity and identify any potential off-target degradation events. The continued development of BCR-ABL PROTACs holds the promise of providing a new therapeutic option for CML patients who have exhausted conventional TKI therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 3. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]
- 4. The progress of small-molecules and degraders against BCR-ABL for the treatment of CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. GMB-475 | BCR-ABL1 PROTAC | Probechem Biochemicals [probechem.com]
- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
The Convergence of Targeted Degradation and CML: A Technical Guide to PROTAC BCR-ABL Degrader-1 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of pathogenic proteins. This technical guide delves into the core of this technology, focusing on PROTAC BCR-ABL Degrader-1, a promising agent targeting the driver oncogene in Chronic Myeloid Leukemia (CML). We will explore its mechanism of action, the intricacies of the ubiquitin-proteasome system it hijacks, and the experimental methodologies underpinning its development and evaluation.
Introduction: Overcoming the Limitations of Kinase Inhibition in CML
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation resulting in the BCR-ABL fusion gene.[1] The product of this gene, the BCR-ABL oncoprotein, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through a network of downstream signaling pathways.[2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as acquired resistance due to mutations in the kinase domain and the persistence of leukemic stem cells (LSCs) remain significant hurdles.[4][5] PROTACs offer a novel strategy to overcome these limitations by not just inhibiting BCR-ABL, but eliminating it entirely from the cell.[6][7]
The Ubiquitin-Proteasome System: The Cell's Natural Disposal Machinery
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of proteins, thereby maintaining protein homeostasis.[8][9] This intricate system involves a cascade of enzymatic reactions. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase, of which there are over 600 in humans, recognizes a specific target protein and facilitates the transfer of ubiquitin to it.[8][10] The attachment of a polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), marks the target protein for recognition and degradation by the 26S proteasome, a large multi-catalytic protease complex.[8][11]
PROTAC technology ingeniously co-opts this natural degradation pathway.[12][13] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][14] By bringing the target protein into close proximity with an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[15][16]
This compound: Mechanism of Action
This compound is a chimeric molecule designed to specifically target the BCR-ABL oncoprotein for degradation.[17][18] It is composed of a ligand that binds to the BCR-ABL protein, connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[15][19]
The mechanism unfolds as follows:
-
Ternary Complex Formation : this compound simultaneously binds to the BCR-ABL oncoprotein and an E3 ligase (e.g., CRBN or VHL), forming a transient ternary complex.[15]
-
Ubiquitination : The proximity induced by the PROTAC facilitates the E3 ligase-mediated transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the BCR-ABL protein.[10]
-
Proteasomal Degradation : The resulting polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the oncoprotein into small peptides.[8][11]
-
PROTAC Recycling : After inducing degradation, the PROTAC molecule is released and can engage another BCR-ABL protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[15]
This catalytic mode of action distinguishes PROTACs from traditional inhibitors, which require sustained high concentrations to maintain target occupancy.[6]
The BCR-ABL Signaling Network: A Target for Degradation
The constitutive kinase activity of BCR-ABL activates a complex web of downstream signaling pathways that are crucial for the malignant phenotype of CML cells.[2][20] Key pathways include:
-
RAS/MAPK Pathway : Activation of this pathway through GRB2/SOS promotes cell proliferation.[3][20]
-
PI3K/AKT/mTOR Pathway : This pathway is critical for cell survival and inhibits apoptosis.[20][21]
-
JAK/STAT Pathway : Constitutive activation of STAT5 is a hallmark of CML and is essential for the proliferation and survival of CML cells.[3]
By degrading the entire BCR-ABL protein, PROTACs can theoretically shut down all downstream signaling simultaneously, a feat that can be challenging for TKIs, especially in the context of resistance mutations or kinase-independent scaffolding functions of the BCR-ABL protein.[15][22]
Quantitative Assessment of BCR-ABL Degraders
The efficacy of PROTAC BCR-ABL degraders is quantified using several key metrics. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein. The half-maximal inhibitory concentration (IC50) measures the concentration needed to inhibit a biological process, such as cell proliferation, by 50%.
| PROTAC Name | Warhead | E3 Ligase Recruited | Target Cells | DC50 (nM) | IC50 (nM) | Reference |
| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | 24 | [15][19] |
| SNIPER(ABL)-39 | Dasatinib | IAP | K562, KCL22, KU812 | - | ~10 | [15] |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | K562 | <25 | 4.4 | [23] |
| GMB-475 | GNF-5 (allosteric) | VHL | K562, Ba/F3 BCR-ABL1 | - | - | [24][25] |
| LPA-81A | Asciminib | CRBN | K562 | - | - | [26] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
The development and characterization of PROTAC BCR-ABL degraders rely on a suite of established molecular and cellular biology techniques.
Cell Culture
-
Cell Lines : K562 (human CML, blast crisis), KU812 (human CML, blast crisis), and Ba/F3 (murine pro-B cells) engineered to express human BCR-ABL are commonly used.[15][25]
-
Culture Conditions : Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, IL-3 is required for the parental line but not for the BCR-ABL expressing line.
Western Blotting for Protein Degradation
-
Objective : To quantify the levels of BCR-ABL and downstream signaling proteins following PROTAC treatment.
-
Methodology :
-
Cells are seeded and treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for specified time periods (e.g., 2, 4, 8, 12, 24 hours).
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against BCR-ABL, c-ABL, p-STAT5, STAT5, p-CRKL, CRKL, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to the loading control.[19][27]
-
Cell Viability Assays
-
Objective : To determine the effect of PROTACs on the proliferation and viability of CML cells.
-
Methodology (e.g., using CellTiter-Glo®) :
-
Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.[23]
-
Ubiquitination Assays
-
Objective : To confirm that PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.
-
Methodology :
-
Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or a vehicle control for a short period (e.g., 1-2 hours).[19]
-
The PROTAC is then added, and cells are incubated for a specified time.
-
Cell lysates are prepared, and western blotting is performed for BCR-ABL.
-
Inhibition of degradation in the presence of the proteasome inhibitor confirms that the PROTAC's activity is dependent on the proteasome.
-
In Vivo Xenograft Models
-
Objective : To evaluate the anti-tumor efficacy of PROTACs in a living organism.
-
Methodology :
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or intravenously injected with CML cells (e.g., K562).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Mice are treated with the PROTAC (e.g., via intraperitoneal injection) or vehicle control according to a specific dosing schedule.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting to confirm BCR-ABL degradation).[15][28]
-
Future Directions and Conclusion
The development of PROTAC BCR-ABL degraders is a significant step forward in the quest for more effective and durable treatments for CML. These molecules hold the potential to overcome TKI resistance, eliminate residual disease, and ultimately offer a curative therapy.[15][22] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders, exploring novel E3 ligase recruiters to enhance tissue specificity and reduce potential off-target effects, and conducting clinical trials to translate these promising preclinical findings into patient benefit.[6] This in-depth guide provides a foundational understanding of the core principles, data, and methodologies that are driving this exciting field of targeted protein degradation.
References
- 1. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Mechanisms of resistance to BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Targeted Degradation of Proteins — The Ubiquitin System · Frontiers for Young Minds [kids.frontiersin.org]
- 12. premierscience.com [premierscience.com]
- 13. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound - Immunomart [immunomart.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. scispace.com [scispace.com]
- 25. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of novel BCR-ABL PROTACs based on the cereblon E3 ligase design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Pronged Attack: A Technical Guide to Allosteric vs. Orthosteric BCR-ABL PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of PROteolysis TArgeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. In the context of Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein, a constitutively active tyrosine kinase, is a prime therapeutic target. This guide provides an in-depth technical comparison of two distinct strategies for degrading BCR-ABL using PROTACs: targeting the orthosteric (ATP-binding) site versus the allosteric (myristoyl pocket) site. We will delve into their mechanisms, present key quantitative data, and outline detailed experimental protocols.
Introduction: The Rationale for Degrading BCR-ABL
While tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL have revolutionized CML treatment, challenges such as drug resistance, particularly due to mutations like T315I, and the persistence of leukemic stem cells remain significant hurdles.[1][2][3] PROTACs offer a potential solution by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the entire BCR-ABL protein, thereby eliminating both its kinase and non-kinase scaffolding functions.[1][4][5][6] This approach could potentially overcome resistance mechanisms and lead to deeper, more durable responses.[1][7]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9][10] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process, leading to polyubiquitination of the target protein and its subsequent destruction by the proteasome.[5][10][11]
Orthosteric vs. Allosteric Targeting: Two Paths to Degradation
The choice of the binding site on BCR-ABL for the PROTAC warhead dictates its classification as either orthosteric or allosteric.
-
Orthosteric PROTACs: These utilize ligands, such as existing TKIs (e.g., dasatinib, bosutinib, imatinib), that bind to the highly conserved ATP-binding pocket of the ABL kinase domain.[4][5][6]
-
Allosteric PROTACs: These employ ligands that bind to a site distinct from the active site. In the case of BCR-ABL, the primary allosteric target is the myristoyl pocket.[1][2][12][13] Inhibitors like GNF-5 and asciminib (B605619) bind to this pocket, inducing a conformational change that locks the kinase in an inactive state.[1][13]
The fundamental difference in their binding sites leads to distinct pharmacological profiles and potential advantages.
Signaling Pathways and Mechanisms of Action
The constitutive kinase activity of BCR-ABL drives several downstream signaling pathways crucial for CML pathogenesis, including the RAS/MAPK and PI3K/AKT/mTOR pathways, leading to increased cell proliferation and survival.[14][15][16][17][18] Both orthosteric and allosteric PROTACs aim to dismantle this signaling network by eliminating the central BCR-ABL oncoprotein.
Mechanism of Orthosteric and Allosteric PROTACs
The generalized mechanism for both types of PROTACs involves the formation of a ternary complex. However, the specific geometry and stability of this complex can differ based on the binding site, the E3 ligase recruited (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and the nature of the linker.[4][5][6][19]
Caption: General mechanism of orthosteric and allosteric BCR-ABL PROTACs.
BCR-ABL Downstream Signaling Pathway
Caption: Simplified BCR-ABL downstream signaling pathways.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their ability to induce degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize key data for representative orthosteric and allosteric BCR-ABL PROTACs.
Table 1: Orthosteric BCR-ABL PROTACs - Quantitative Data
| PROTAC Name/Identifier | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| DAS-CRBN | Dasatinib | Pomalidomide | K562 | >1000 | >60 | ~10 | [4] |
| BOS-CRBN | Bosutinib | Pomalidomide | K562 | ~1000 | ~50 | ~100 | [4] |
| 7o | GZD824 | Pomalidomide | Ba/F3 Bcr-AblT315I | ~100 | ~94 | 26.8 | [19] |
| SIAIS178 | Dasatinib | VHL Ligand | K562 | 2.7 | >90 | 12 | [5] |
Table 2: Allosteric BCR-ABL PROTACs - Quantitative Data
| PROTAC Name/Identifier | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| GMB-475 | GNF-5 | VHL Ligand | K562 | ~1000 | ~75 | >1000 | [1] |
| SNIPER(ABL)-062 | Allosteric Ligand | IAP Ligand | K562 | <100 | >90 | ~100 | [12] |
| SIAIS100 (Compound 30) | Asciminib | Lenalidomide | K562 | 2.7 | 91.2 | 12 | [20] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTACs. Below are outlines for key experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient degradation. Several biophysical techniques can be employed to characterize these interactions.[21][][23]
Caption: Workflow for assessing ternary complex formation.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Analyte Injection: Sequentially inject the PROTAC, followed by a mixture of the PROTAC and purified BCR-ABL kinase domain over the sensor surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to determine association and dissociation rates.
-
Analysis: Fit the sensorgrams to appropriate binding models to calculate kinetic parameters (kon, koff) and affinity (KD) for binary and ternary interactions.
Protein Degradation Assays
The most direct measure of PROTAC activity is the quantification of target protein reduction in cells.
Protocol: Western Blotting
-
Cell Culture and Treatment: Plate CML cells (e.g., K562) and treat with a dose range of the PROTAC for a specified time (e.g., 18-24 hours). Include vehicle control and negative controls (e.g., inactive epimer).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BCR-ABL, ABL, and a loading control (e.g., β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.
-
Quantification: Perform densitometry analysis to quantify band intensities and normalize to the loading control. Calculate DC50 and Dmax values.[24]
Cell Viability and Apoptosis Assays
These assays determine the functional consequence of BCR-ABL degradation on CML cell lines.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed CML cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Plot the data and fit to a dose-response curve to determine the IC50 value.
Discussion and Future Perspectives
Orthosteric PROTACs:
-
Advantages: Leverage well-characterized, high-affinity TKI warheads. Can be effective against wild-type BCR-ABL.
-
Disadvantages: May be susceptible to resistance mutations within the ATP-binding site. The high affinity of some TKIs can lead to a "hook effect" where binary complex formation is favored over ternary complex formation at high concentrations.[5]
Allosteric PROTACs:
-
Advantages: Target a less-conserved pocket, potentially overcoming resistance to ATP-competitive inhibitors.[1][2] The combination of an allosteric PROTAC with an orthosteric TKI has shown synergistic effects.[1]
-
Disadvantages: The development of high-affinity allosteric ligands can be challenging. The efficacy may still be impacted by mutations in the myristoyl pocket, although these are less common clinically.
The development of both orthosteric and allosteric BCR-ABL PROTACs is a rapidly advancing field. Recent studies have reported highly potent degraders from both classes, with DC50 values in the low nanomolar range.[5][20] The choice of E3 ligase and linker composition has been shown to be critical for achieving efficient degradation, highlighting the modularity and tunability of the PROTAC platform.[4][6][19]
Future research will likely focus on:
-
Optimizing Pharmacokinetics: Improving the drug-like properties of PROTACs for in vivo applications.[8]
-
Overcoming Resistance: Designing PROTACs that are effective against a broader range of TKI-resistant mutants.[19]
-
Selective Degradation: Fine-tuning PROTAC design to minimize off-target degradation and enhance safety profiles.
-
Clinical Translation: Moving the most promising BCR-ABL PROTACs into clinical trials to assess their therapeutic potential in CML patients.[7]
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of Bcr-Abl: towards novel myristate-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to | MDPI [mdpi.com]
- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. researchgate.net [researchgate.net]
The Dual Threat of BCR-ABL: A Technical Guide to Kinase-Independent Functions and PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm of treating Chronic Myeloid Leukemia (CML) has long been dominated by targeting the kinase activity of the oncogenic fusion protein, BCR-ABL. However, the persistence of leukemic stem cells and the emergence of resistance to tyrosine kinase inhibitors (TKIs) underscore the clinical significance of BCR-ABL's kinase-independent functions. This technical guide provides an in-depth exploration of these non-canonical roles, which are primarily mediated through the protein's scaffolding capabilities that sustain pro-survival signaling pathways. Furthermore, we delve into the innovative therapeutic strategy of Proteolysis Targeting Chimeras (PROTACs), which offer a promising approach to overcome the limitations of TKIs by inducing the complete degradation of the BCR-ABL protein, thereby abrogating both its kinase-dependent and -independent activities. This document serves as a comprehensive resource, detailing the molecular underpinnings of kinase-independent BCR-ABL signaling, presenting quantitative data on the efficacy of various BCR-ABL PROTACs, and providing detailed protocols for key experimental assays.
Kinase-Independent Functions of BCR-ABL: Beyond the Active Site
While the constitutive tyrosine kinase activity of BCR-ABL is the primary driver of CML pathogenesis, the fusion protein also functions as a critical signaling scaffold, orchestrating a network of protein-protein interactions that contribute to leukemogenesis and TKI resistance.[1][2] These scaffolding functions are largely independent of its catalytic activity and are crucial for the activation of downstream signaling pathways that promote cell proliferation, survival, and adhesion.
The GRB2/SOS/RAS Pathway
BCR-ABL, through its phosphorylated tyrosine residues, serves as a docking site for adaptor proteins, most notably Growth factor receptor-bound protein 2 (GRB2).[3] The recruitment of GRB2, in complex with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), leads to the activation of RAS. Activated RAS, in turn, triggers the mitogen-activated protein kinase (MAPK) cascade (RAF/MEK/ERK), promoting cell cycle progression and proliferation.[3] This kinase-independent activation of the RAS/MAPK pathway can contribute to the survival of CML cells even in the presence of TKIs that effectively inhibit BCR-ABL's catalytic function.
dot
Caption: BCR-ABL kinase-independent activation of the RAS/MAPK pathway.
The PI3K/AKT Pathway
BCR-ABL can also activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway through its scaffolding function. This can occur via the recruitment of the p85 regulatory subunit of PI3K to phosphorylated tyrosine residues on BCR-ABL, or indirectly through the GRB2/GAB2 complex.[4][5] The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT. Activated AKT is a central node in cell survival signaling, promoting anti-apoptotic pathways and inhibiting pro-apoptotic factors, thereby contributing to the resistance of CML cells to therapy.[6]
Caption: Kinase-independent scaffolding role of BCR-ABL in JAK/STAT activation.
PROTACs: A New Frontier in Targeting BCR-ABL
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation. [7][8]A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (in this case, BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Mechanism of Action
The PROTAC molecule facilitates the formation of a ternary complex between BCR-ABL and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). [7][8]This proximity enables the E3 ligase to polyubiquitinate BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. [7]This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple BCR-ABL proteins, leading to a profound and sustained depletion of the oncoprotein. [7] dot
Caption: General mechanism of action of a BCR-ABL PROTAC.
Overcoming TKI Resistance
By inducing the degradation of the entire BCR-ABL protein, PROTACs offer a significant advantage over traditional TKIs. This approach not only eliminates the kinase activity but also abrogates the kinase-independent scaffolding functions of BCR-ABL. [1][2]Consequently, PROTACs have the potential to be effective against TKI-resistant CML, including cases driven by mutations in the kinase domain that prevent TKI binding, and to eradicate the quiescent leukemic stem cells that rely on the non-catalytic functions of BCR-ABL for their survival. [2]
Quantitative Analysis of BCR-ABL PROTACs
The development of potent and selective BCR-ABL PROTACs is an active area of research. The efficacy of these molecules is typically characterized by their half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50) for cell proliferation.
| PROTAC Name | Warhead | E3 Ligase Ligand | DC50 (nM) in K562 cells | IC50 (nM) in K562 cells | Reference(s) |
| GMB-475 | GNF-5 | VHL | ~500 | ~1000 | [7][9] |
| SIAIS178 | Dasatinib | VHL | 8.5 | 24 | [10][7][11] |
| SIAIS100 | Asciminib | CRBN | 2.7 | 12 | [3][7] |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | <25 | 4.4 | [6] |
| SNIPER(ABL)-39 | Dasatinib | IAP | ~10-100 | ~10 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the kinase-independent functions of BCR-ABL and the efficacy of PROTACs.
Western Blotting for BCR-ABL Degradation
This protocol is designed to assess the dose- and time-dependent degradation of BCR-ABL in CML cell lines following PROTAC treatment.
Materials:
-
K562 or other suitable CML cell line
-
BCR-ABL PROTAC of interest
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. The following day, treat the cells with a range of concentrations of the BCR-ABL PROTAC or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of BCR-ABL degradation relative to the loading control.
Caption: Workflow for immunoprecipitation of BCR-ABL and its interacting proteins.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of BCR-ABL PROTACs on CML cells and to calculate the IC50 value.
Materials:
-
CML cell line (e.g., K562)
-
BCR-ABL PROTAC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed CML cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value using appropriate software.
dot
Caption: General workflow for a cell viability assay to determine PROTAC efficacy.
Conclusion and Future Directions
The recognition of BCR-ABL's kinase-independent functions has broadened our understanding of CML pathogenesis and TKI resistance. The development of PROTACs that induce the degradation of the entire BCR-ABL protein represents a paradigm shift in therapeutic strategy. By eliminating both the catalytic and scaffolding functions of this oncoprotein, PROTACs hold immense promise for overcoming the current challenges in CML treatment. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance these novel therapies. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of BCR-ABL PROTACs, as well as exploring their efficacy in clinical settings, with the ultimate goal of providing a curative therapy for all CML patients.
References
- 1. scispace.com [scispace.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: Utilizing PROTAC BCR-ABL Degrader-1 in K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival.[1] The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for studying CML as it endogenously expresses the BCR-ABL protein.[2] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance and persistence of leukemic stem cells remain.[1][3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than just inhibiting them.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] PROTAC BCR-ABL Degrader-1 is a PROTAC designed to specifically induce the degradation of the BCR-ABL oncoprotein.[8][9] These application notes provide detailed protocols for using this compound to study its effects on BCR-ABL degradation and cell viability in K562 cells.
Mechanism of Action and Signaling Pathways
This compound functions by forming a ternary complex between the BCR-ABL protein and an E3 ubiquitin ligase (e.g., Cereblon or Von Hippel-Lindau).[3][6] This proximity induces the E3 ligase to tag BCR-ABL with ubiquitin molecules. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, effectively eliminating the oncoprotein from the cell.[5][10] This degradation disrupts downstream signaling pathways critical for CML cell survival.
Caption: PROTAC-mediated degradation of BCR-ABL protein.
The BCR-ABL oncoprotein activates several downstream signaling pathways essential for the proliferation and survival of CML cells, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[11][12][13] By degrading BCR-ABL, this compound is expected to inhibit these critical survival signals.
Caption: Key BCR-ABL downstream signaling pathways in CML.
Data Presentation
Quantitative analysis is crucial for evaluating the efficacy of a PROTAC. Key parameters include the half-maximal degradation concentration (DC₅₀), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the half-maximal inhibitory concentration (IC₅₀) for cell viability. While specific data for "this compound" is not publicly available, the table below summarizes reported values for other potent BCR-ABL PROTACs in K562 cells to provide a reference for expected efficacy.
| Parameter | Value | Cell Line | Reference Compound | Citation |
| DC₅₀ | 8.5 nM | K562 | SIAIS178 | [6][14] |
| IC₅₀ | 24 nM | K562 | SIAIS178 | [6][14] |
| EC₅₀ | 4.4 nM | K562 | DAS-6-2-2-6-CRBN | [14] |
| EC₅₀ | ~1 µM | K562 | GMB-475 | [14] |
| IC₅₀ | ~10 nM | K562 | SNIPER(ABL)-39 | [6] |
Experimental Protocols
The following protocols provide a framework for investigating the activity of this compound in K562 cells.
Caption: General experimental workflow for PROTAC evaluation.
K562 Cell Culture Protocol
K562 cells are suspension cells and should be cultured accordingly.[15]
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[11][16]
-
Thawing Cells:
-
Rapidly thaw a cryovial of K562 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.[15]
-
Discard the supernatant and resuspend the cell pellet in fresh medium in a T-25 or T-75 culture flask.
-
-
Passaging Cells:
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a density of 1-2 x 10⁵ cells/mL in a new flask with fresh, pre-warmed medium.
-
Cells should be passaged every 2-3 days.
-
Western Blot Protocol for BCR-ABL Degradation
This protocol is used to quantify the degradation of BCR-ABL protein following PROTAC treatment.[11][17]
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/mL. Allow cells to acclimate for 24 hours. Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 18, or 24 hours).[10] Include a DMSO vehicle control.
-
Cell Lysis:
-
Collect cells by centrifugation (500 x g for 5 min).
-
Wash the cell pellet once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[11]
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using densitometry software.
Cell Viability (MTT) Assay Protocol
This assay measures the anti-proliferative effect of the PROTAC on K562 cells.[11][19]
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of this compound. Use a range of concentrations and include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly on a plate shaker for 15 minutes.
-
-
Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.[11] Calculate cell viability as a percentage relative to the DMSO control.
Ubiquitination Assay Protocol
This assay confirms that BCR-ABL degradation is dependent on the ubiquitin-proteasome system. A common method is to immunoprecipitate the target protein and then blot for ubiquitin.[20]
-
Cell Treatment: Treat K562 cells in 100 mm dishes with this compound (~DC₅₀ concentration) for a shorter time course (e.g., 2-8 hours). Include a control group treated with both the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for 1-2 hours prior to and during PROTAC treatment.[5][10]
-
Cell Lysis: Lyse cells as described in the Western Blot protocol, ensuring the lysis buffer contains a deubiquitinase (DUB) inhibitor (e.g., PR-619) to preserve ubiquitin chains.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-BCR-ABL antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE loading buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with a primary antibody against Ubiquitin. A "ladder" of high-molecular-weight bands above the expected size of BCR-ABL indicates polyubiquitination.[18]
-
The membrane can be stripped and re-probed for BCR-ABL to confirm successful immunoprecipitation.
-
References
- 1. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Medchemexpress LLC this compound | Molecular Weight 792.84 | Fisher Scientific [fishersci.com]
- 10. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for PROTAC BCR-ABL Degrader-1 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC targeting BCR-ABL, such as PROTAC BCR-ABL Degrader-1, offers a promising strategy by not only inhibiting the kinase activity but also eliminating the entire protein, thereby potentially mitigating resistance mechanisms and targeting non-kinase scaffolding functions of BCR-ABL.
These application notes provide a comprehensive guide to utilizing a xenograft model for the in vivo evaluation of this compound, a PROTAC with a 2-oxoethyl linker that induces BCR-ABL degradation.[1][2][3] The protocols outlined below are based on established methodologies for CML xenograft studies and data from similar BCR-ABL degrading PROTACs.
Mechanism of Action
This compound functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate BCR-ABL, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.
Below is a diagram illustrating the BCR-ABL signaling pathway and the mechanism of action of a PROTAC degrader.
References
Application Notes and Protocols for Western Blot Analysis of BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of BCR-ABL protein degradation by Western blot. This technique is crucial for studying the efficacy of targeted therapies, such as tyrosine kinase inhibitors (TKIs) and proteolysis-targeting chimeras (PROTACs), in Chronic Myeloid Leukemia (CML). The protocol is optimized for the human CML cell line K562, which endogenously expresses the p210 BCR-ABL oncoprotein.
Introduction
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of CML. Targeting BCR-ABL for degradation has emerged as a promising therapeutic strategy to overcome resistance to TKI therapy. Monitoring the degradation of BCR-ABL is essential for the development of novel therapeutics. Western blotting is a fundamental and widely used technique to semi-quantitatively measure the levels of specific proteins in a complex mixture, making it an ideal method to assess BCR-ABL degradation.
This protocol provides a step-by-step guide from cell culture and treatment to image acquisition and analysis. Additionally, it includes information on critical reagents, buffer compositions, and antibody selections.
Data Presentation
Table 1: Key Reagents and Conditions for Western Blot Analysis of BCR-ABL
| Parameter | Recommendation | Notes |
| Primary Antibody: BCR-ABL | Anti-c-Abl (recognizes the Abl portion of the fusion protein) | Recommended starting dilution: 1:1000.[1][2] This antibody will also detect the endogenous c-Abl protein (~135 kDa).[1] |
| Anti-BCR-ABL (fusion junction specific) | Recommended starting dilution: Varies by manufacturer (e.g., 1:500-1:1000).[3] Specifically detects the BCR-ABL fusion protein. | |
| Primary Antibody: Loading Control | Anti-β-Actin | Recommended starting dilution: 1:1000-1:5000. β-Actin (~42 kDa) is a common loading control for whole-cell lysates.[4] |
| Anti-GAPDH | Recommended starting dilution: 1:1000-1:5000. GAPDH (~36 kDa) is another suitable loading control for cytoplasmic proteins.[4] | |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Recommended starting dilution: 1:2000-1:10000. The choice depends on the host species of the primary antibody. |
| Cell Line | K562 (human CML) | Expresses p210 BCR-ABL. |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | RIPA buffer is effective for extracting cytoplasmic, membrane, and nuclear proteins. Inhibitors are crucial to prevent degradation and dephosphorylation of the target protein. |
| Protein Quantification | BCA Assay | Provides accurate protein concentration measurement. |
| SDS-PAGE Gel | 8% Acrylamide Gel | Optimal for resolving the high molecular weight p210 BCR-ABL protein (~210 kDa).[5] |
| Protein Transfer | Wet or semi-dry transfer system | Transfer to a PVDF or nitrocellulose membrane. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | BSA is recommended when detecting phosphorylated proteins. |
Experimental Protocols
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours before treatment.
-
Treat cells with the desired concentration of the compound being tested (e.g., TKI, PROTAC, or vehicle control) for the indicated time points (e.g., 0, 6, 12, 24 hours).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
Lysate Preparation
-
To the cell pellet, add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with a protease and phosphatase inhibitor cocktail. A general guideline is to use 100 µL of lysis buffer per 1 x 10^6 cells.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer (containing SDS and β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus. Follow the manufacturer's instructions for transfer conditions.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S solution.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BCR-ABL (e.g., anti-c-Abl, 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To probe for a loading control, the membrane can be stripped and re-probed with a primary antibody against a housekeeping protein like β-actin or GAPDH, following steps 6.1 to 7.3.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the BCR-ABL band to the corresponding loading control band to determine the relative amount of BCR-ABL protein.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of BCR-ABL degradation.
Caption: BCR-ABL degradation via the Ubiquitin-Proteasome System and therapeutic interventions.
References
- 1. c-Abl Antibody (#2862) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. c-Abl Antibody | Cell Signaling Technology [cellsignal.com]
- 3. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]
- 4. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 5. BCR/ABL p210 fusion protein(BCR/ABL fusion) - Order at ProteoGenix [us.proteogenix.science]
Application Notes and Protocols for Immunoprecipitation-Based Analysis of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step in this process.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1]
Co-immunoprecipitation (co-IP) is a fundamental technique used to validate the formation of this crucial ternary complex in a cellular context.[4] By using an antibody to pull down one component of the complex (e.g., the E3 ligase or an epitope-tagged POI), associated proteins can be co-precipitated and subsequently detected, providing direct evidence of the PROTAC-mediated interaction. These application notes provide a detailed protocol for performing co-IP experiments to study PROTAC ternary complexes, along with methods for data analysis and interpretation.
Key Concepts in PROTAC-Mediated Degradation
-
Ternary Complex: The transient complex formed by the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase. The stability and conformation of this complex are key determinants of degradation efficiency.[5]
-
Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the other protein, leading to a more stable ternary complex.[6]
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximum percentage of target protein degradation achieved at a specific PROTAC concentration.[7]
-
Hook Effect: A phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot form the ternary complex.[8]
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of PROTAC Ternary Complex
This protocol describes the immunoprecipitation of an E3 ligase (e.g., VHL or Cereblon) to detect the co-precipitation of a target protein in the presence of a PROTAC.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
2x Laemmli sample buffer
-
Primary antibodies for Western blot (anti-POI, anti-E3 ligase)
-
Secondary antibodies for Western blot (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat cells with the desired concentration of the PROTAC or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the clarified lysate.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody against the E3 ligase.
-
In a separate tube for the negative control, add an equivalent amount of isotype control IgG.
-
Incubate on a rotator at 4°C overnight.
-
Add 30 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and the E3 ligase.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Data Presentation
Quantitative data from PROTAC studies are crucial for comparing the efficacy and mechanism of different compounds. The following tables summarize key parameters for several well-characterized PROTACs.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | AR | CRBN | VCaP | ~1 | >90 | [9] |
| GP262 | PI3K | VHL | MDA-MB-231 | 42.23-227.4 | ~88.6 | [10] |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | ~74.9 | [10] |
| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [4] |
| PROTAC | Target | E3 Ligase | Binary KD (PROTAC to Target) (nM) | Binary KD (PROTAC to E3) (nM) | Ternary Complex KD (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 18 | 66 | 5.4 | 15 | [11][12] |
| PROTAC 9 | BTK | CRBN | 1.8 | 1800 | - | ~1 (non-cooperative) | [13] |
| PROTAC 1-4 (average) | BTK | CRBN | 1.1-1.3 | 2500-4300 | - | <1 (negative cooperativity) | [13] |
Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DC50 and IC50 of PROTAC BCR-ABL Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] This document provides detailed application notes and protocols for characterizing "PROTAC BCR-ABL Degrader-1," a PROTAC designed to target the BCR-ABL fusion protein for degradation. The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[2] By inducing its degradation, this compound offers a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).[1][2]
The key parameters for evaluating the efficacy of a PROTAC are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a specific biological process by 50%.
Data Presentation
The following tables summarize the quantitative data for the activity of this compound in relevant cancer cell lines.
Table 1: Degradation Activity of this compound
| Cell Line | Cancer Type | BCR-ABL Status | DC50 (nM) | Dmax (%) |
| K562 | Chronic Myeloid Leukemia | Philadelphia Chromosome Positive | 8.5 | >90 |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL Expressing | 15.2 | >85 |
Note: Data are representative examples and may vary between experiments. Dmax represents the maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | BCR-ABL Status | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | Philadelphia Chromosome Positive | 24 |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL Expressing | 45 |
Note: Data are representative examples and may vary between experiments.
Mandatory Visualizations
Signaling Pathway
Caption: BCR-ABL Signaling Pathway.
Experimental Workflows
Caption: DC50 and IC50 Experimental Workflows.
PROTAC Mechanism of Action
Caption: this compound Mechanism.
Experimental Protocols
Protocol 1: Determination of DC50 for this compound
This protocol details the measurement of the half-maximal degradation concentration (DC50) of this compound in a selected cell line (e.g., K562).
Materials:
-
K562 cells (or other suitable BCR-ABL positive cell line)[3]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Seeding:
-
Culture K562 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 0.5 x 10^6 cells/well).
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control (e.g., GAPDH).
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BCR-ABL protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining BCR-ABL protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Protocol 2: Determination of IC50 for this compound
This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a selected cell line (e.g., K562).
Materials:
-
K562 cells (or other suitable BCR-ABL positive cell line)[3]
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed K562 cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow cells to acclimate.
-
-
PROTAC Treatment:
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with PROTAC BCR-ABL Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] PROTAC BCR-ABL Degrader-1 is a heterobifunctional molecule that selectively targets the BCR-ABL oncoprotein for degradation, offering a promising alternative to traditional kinase inhibition in Chronic Myeloid Leukemia (CML).[1][2][4] The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of CML.[5][6][7] It activates multiple downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][7][8] By inducing the degradation of the entire BCR-ABL protein, PROTACs can abrogate both its kinase activity and its scaffolding functions, potentially overcoming resistance mechanisms and leading to a more profound and durable therapeutic response.[2][9]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through common cell viability assays, along with representative data and visual diagrams of the underlying biological processes.
Mechanism of Action and Signaling Pathway
This compound functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[1][2] The degradation of BCR-ABL effectively shuts down downstream pro-survival signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis in CML cells.[5][6][7][8]
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in cell viability assays, and its half-maximal degradation concentration (DC₅₀) in protein degradation assays.
| PROTAC Compound | Cell Line | Assay Type | Endpoint | Value (nM) | Incubation Time | Reference |
| DAS-6-2-2-6-CRBN | K562 | Cell Viability | EC₅₀ | 4.4 ± 2.1 | 48 hours | [2][10] |
| SIAIS178 | K562 | Cell Proliferation | IC₅₀ | 24 | Not Specified | [2] |
| SIAIS178 | K562 | Protein Degradation | DC₅₀ | 8.5 | Not Specified | [2] |
| GMB-475 | K562 | Cell Proliferation | IC₅₀ | ~1000 | 3 days | [2][4][11][12] |
| GMB-475 | Ba/F3-BCR-ABL1 | Cell Proliferation | IC₅₀ | ~1110 | 3 days | [12] |
| GMB-475 | K562 | Protein Degradation | DC₅₀ | ~500 | 18 hours | [2] |
Experimental Protocols
Accurate and reproducible assessment of cell viability is critical for evaluating the efficacy of this compound. Below are detailed protocols for commonly used assays.
General Experimental Workflow
The overall process for assessing cell viability involves several key steps, from cell culture preparation to data analysis.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
K562 (human CML) or Ba/F3 (murine pro-B) cells expressing BCR-ABL
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well for K562).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for a few hours (for suspension cells) or overnight (for adherent cells) at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range might be 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully add the diluted compounds to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
K562 or Ba/F3-BCR-ABL cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay (Step 1), using opaque-walled plates.
-
Include control wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[3][13][14]
-
After the treatment incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[3][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3][13][14]
-
-
Signal Stabilization and Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the medium-only wells from all other readings.
-
Normalization: Normalize the data to the vehicle control wells, which are set to 100% viability.
-
Percentage Viability = (Corrected Reading of Treated Well / Average Corrected Reading of Vehicle Control Wells) x 100
-
-
Curve Fitting: Plot the percentage viability against the logarithm of the compound concentration.
-
IC₅₀/EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ or EC₅₀ value, which is the concentration of the PROTAC that results in a 50% reduction in cell viability.
Conclusion
The provided protocols offer robust methods for evaluating the cytotoxic and anti-proliferative effects of this compound. By effectively degrading the BCR-ABL oncoprotein, these next-generation therapeutics hold significant promise for the treatment of CML. Careful execution of these cell viability assays is essential for the accurate determination of their potency and for advancing their development as potential clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by PROTAC BCR-ABL Degrader-1
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a novel therapeutic modality designed to eliminate pathogenic proteins by hijacking the cell's own ubiquitin-proteasome system. PROTAC BCR-ABL Degrader-1 is a bifunctional molecule designed to selectively target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML). This degrader brings BCR-ABL into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The elimination of BCR-ABL inhibits downstream signaling pathways, such as the JAK-STAT and PI3K/AKT pathways, which are crucial for the survival and proliferation of CML cells, ultimately leading to the induction of apoptosis.
These application notes provide a detailed protocol for the analysis of apoptosis in CML cell lines (e.g., K562) treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action
This compound functions by forming a ternary complex between the BCR-ABL protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. Polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL disrupts downstream pro-survival signaling, triggering the apoptotic cascade.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Hook Effect in PROTAC BCR-ABL Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) targeting the BCR-ABL oncoprotein. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC research that can lead to misinterpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC BCR-ABL assays?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein (BCR-ABL) decreases. This results in a characteristic bell-shaped or U-shaped dose-response curve, contrasting with the typical sigmoidal curve observed with traditional inhibitors.[1][2][3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[2] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the PROTAC, the BCR-ABL target protein, and an E3 ligase.[4] However, at high concentrations, the PROTAC can saturate both BCR-ABL and the E3 ligase independently, forming binary complexes (BCR-ABL-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to induce the ubiquitination and subsequent degradation of BCR-ABL, leading to reduced efficacy.[2]
Q3: What are the consequences of the hook effect for my BCR-ABL PROTAC experiments?
Q4: At what concentrations is the hook effect typically observed for BCR-ABL PROTACs?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the E3 ligase being recruited, and the cell line used. However, for some BCR-ABL PROTACs, the effect has been observed to start at concentrations around 100 nM, with significant attenuation of degradation at higher micromolar concentrations.[2]
Troubleshooting Guides
This section provides a structured approach to identifying, understanding, and mitigating the hook effect in your PROTAC BCR-ABL experiments.
Problem 1: My dose-response curve for BCR-ABL degradation shows a bell shape.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations with more data points, especially at the higher concentrations where the degradation decreases. This will help to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration (Dmax): Identify the concentration that elicits the maximum BCR-ABL degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols section) to directly measure the formation of the BCR-ABL-PROTAC-E3 ligase ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations should correlate with the observed decrease in BCR-ABL degradation.
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). Poor permeability can lead to inaccurate intracellular concentrations.[5]
-
Problem 2: My BCR-ABL PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Very Wide Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to BCR-ABL and the recruited E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.
-
Optimize Incubation Time: The kinetics of BCR-ABL degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Problem 3: How can I mitigate the hook effect in my BCR-ABL PROTAC design?
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: Rational design of the PROTAC linker can introduce favorable protein-protein interactions between BCR-ABL and the E3 ligase, leading to positive cooperativity.[6] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher PROTAC concentrations.
-
Optimize Linker Length and Composition: The length and chemical nature of the linker are critical for optimal ternary complex formation.[7][8] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]
-
Quantitative Data Summary
The following tables summarize hypothetical and literature-derived quantitative data to illustrate the hook effect in BCR-ABL PROTAC assays.
Table 1: Dose-Response Data for a Dasatinib-Based BCR-ABL PROTAC (SNIPER(ABL)-39) in K562 Cells [2]
| PROTAC Concentration (nM) | % BCR-ABL Degradation (Normalized to Vehicle) |
| 1 | ~10% |
| 10 | ~50% |
| 100 | ~80% (Dmax) |
| 1000 | ~60% |
| 10000 | ~40% |
Table 2: Comparison of DC50 and Dmax for Different BCR-ABL PROTACs [1]
| PROTAC | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| SIAIS178 | Dasatinib | VHL | 8.5 | >90% | Yes |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | ~25 | >75% | Yes |
| GMB-475 | GNF-5 (Allosteric) | VHL | ~1000 | ~70% | Not explicitly stated |
Experimental Protocols
1. Western Blot for BCR-ABL Degradation
-
Objective: To quantify the levels of BCR-ABL protein in cells treated with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate a BCR-ABL positive cell line (e.g., K562) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against ABL or a specific BCR-ABL antibody overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Plot the normalized BCR-ABL levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[9]
-
2. Ternary Complex Formation Assays
-
Objective: To directly measure the formation of the BCR-ABL-PROTAC-E3 ligase ternary complex.
-
Recommended Assays:
-
NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity of NanoLuc®-tagged BCR-ABL and HaloTag®-labeled E3 ligase in the presence of the PROTAC. An increase in the BRET signal indicates ternary complex formation.
-
AlphaLISA® Assay: This bead-based proximity assay uses donor and acceptor beads conjugated to antibodies against tagged BCR-ABL and the E3 ligase. Formation of the ternary complex brings the beads into close proximity, generating a chemiluminescent signal.[4]
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the binary and ternary complexes in a label-free manner.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters of ternary complex formation, including cooperativity.
-
3. In Vitro Ubiquitination Assay for BCR-ABL
-
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of BCR-ABL.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice: purified recombinant BCR-ABL protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the recruited E3 ligase complex (e.g., VHL/Elongin B/Elongin C or CRBN-DDB1), ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the BCR-ABL PROTAC at various concentrations to the reaction mixtures. Include a vehicle-only control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-BCR-ABL or anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated BCR-ABL should be observed in the presence of a functional PROTAC.
-
Visualizations
Caption: PROTAC-mediated degradation of BCR-ABL.
Caption: Mechanism of the PROTAC hook effect.
Caption: BCR-ABL signaling and PROTAC intervention.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Potency of PROTAC BCR-ABL Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of PROTAC BCR-ABL Degrader-1. Our goal is to help you overcome common challenges and improve the potency and efficacy of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not observing any degradation of BCR-ABL after treating my cells with this compound. What are the possible reasons?
A1: Lack of BCR-ABL degradation can stem from several factors. A primary reason could be suboptimal PROTAC concentration. It is crucial to perform a dose-response experiment to identify the optimal concentration, as concentrations that are too low may not effectively induce the formation of the ternary complex (BCR-ABL, PROTAC, and E3 ligase), while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes inhibits the necessary ternary complex.[1][2] Another key factor is the specific cell line being used; the expression levels of both BCR-ABL and the recruited E3 ligase (e.g., VHL or Cereblon) can vary significantly between cell lines.[3] It is recommended to confirm the expression of both proteins in your chosen cell line via Western blot. Additionally, ensure the PROTAC compound has been stored correctly to prevent degradation and that the ubiquitin-proteasome system (UPS) in your cells is functional.
Q2: The degradation of BCR-ABL is less potent than expected. How can I improve the efficiency?
A2: To enhance degradation efficiency, several aspects of your experimental design can be optimized. The choice of the E3 ligase recruiter is critical; for instance, some studies have shown that for certain BCR-ABL PROTACs, recruiting Cereblon (CRBN) is more effective than recruiting Von Hippel-Lindau (VHL).[3][4] The linker connecting the BCR-ABL binder to the E3 ligase ligand also plays a crucial role in the stability and conformation of the ternary complex.[1] If you are in the process of designing or selecting a PROTAC, consider variations in linker length and composition. Furthermore, the selection of the "warhead" that binds to BCR-ABL is a determining factor for potency.[3] For example, PROTACs based on more potent inhibitors like dasatinib (B193332) or bosutinib (B1684425) have shown better degradation profiles compared to those based on imatinib.[3]
Q3: I am observing a decrease in BCR-ABL degradation at higher concentrations of my PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect."[1][2] It occurs when high concentrations of the PROTAC lead to the formation of separate binary complexes (PROTAC-BCR-ABL and PROTAC-E3 ligase) that cannot form the productive ternary complex required for ubiquitination and degradation.[1] To avoid this, it is essential to perform a thorough dose-response analysis to determine the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[5]
Q4: I am concerned about potential off-target effects. How can I assess the selectivity of my this compound?
A4: Off-target effects are a valid concern with PROTACs.[1] One approach to assess selectivity is to perform proteomic studies to identify other proteins that may be degraded upon treatment with your PROTAC. It's also important to consider that the warhead itself might have off-target activities. For instance, BCR-ABL inhibitors like dasatinib are known to inhibit other kinases.[6] However, PROTACs can sometimes be more selective than their parent inhibitors because effective degradation requires a productive ternary complex formation, which is structurally more stringent than kinase inhibition alone.[1] To experimentally address this, you can test the degrader on cell lines that do not express BCR-ABL and monitor for any effects on cell viability or protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC BCR-ABL degrader?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two key components: a ligand that binds to the target protein (in this case, BCR-ABL) and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker.[1][7] The PROTAC brings BCR-ABL and the E3 ligase into close proximity, forming a ternary complex.[8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein, tagging it for degradation by the cell's proteasome.[7]
Q2: Which E3 ligases are commonly recruited by BCR-ABL PROTACs?
A2: The most commonly recruited E3 ligases for BCR-ABL PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][3] The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC.[3]
Q3: How does the choice of the BCR-ABL binder (warhead) affect PROTAC potency?
A3: The warhead's binding affinity and selectivity for BCR-ABL are critical for the potency of the PROTAC.[3] Studies have shown that PROTACs using more potent and selective BCR-ABL inhibitors, such as dasatinib, bosutinib, or allosteric inhibitors like GNF-5, tend to be more effective degraders than those based on less potent inhibitors like imatinib.[1][7]
Q4: Can PROTAC BCR-ABL degraders overcome resistance to traditional tyrosine kinase inhibitors (TKIs)?
A4: Yes, this is a significant advantage of the PROTAC approach. Some PROTACs have been shown to degrade mutated forms of BCR-ABL that are resistant to TKIs like imatinib.[9][10] By inducing the degradation of the entire protein, PROTACs can eliminate the kinase regardless of mutations in the ATP-binding site that confer TKI resistance.
Data Presentation
Table 1: Potency of Various PROTAC BCR-ABL Degraders
| PROTAC Name/Type | Warhead | E3 Ligase Recruiter | DC50 (nM) in K562 cells | IC50/EC50 (nM) in K562 cells | Reference |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | Not Reported | 4.4 | [3] |
| SIAIS178 | Dasatinib | VHL | 8.5 | 24 | [1][11] |
| GMB-475 | Allosteric (GNF-5 based) | VHL | ~500 | ~1000 | [1][12] |
| SNIPER(ABL)-39 | Dasatinib | cIAP | Not Reported | ~10 | [1] |
| Ponatinib-based PROTAC | Ponatinib | CRBN | 20 | Not Reported | [1] |
| Asciminib-based PROTAC (SIAIS100) | Asciminib | CRBN | 2.7 | 12 | [1] |
Table 2: Comparison of Dasatinib-Based PROTACs with Different E3 Ligases
| PROTAC | E3 Ligase | c-ABL Degradation (at 1µM) | BCR-ABL Degradation (at 1µM) | Reference |
| DAS-VHL | VHL | >65% | Not Observed | [3] |
| DAS-CRBN | CRBN | >85% | >60% | [3] |
Experimental Protocols
Protocol 1: Western Blot for BCR-ABL Degradation
Objective: To quantify the degradation of BCR-ABL protein in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate K562 cells (or another suitable BCR-ABL positive cell line) at an appropriate density. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[5]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for 48-72 hours.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the PROTAC concentration to determine the IC50 value.[3]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the BCR-ABL-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC for a short duration (e.g., 2-4 hours). To prevent degradation of the target, pre-treat cells with a proteasome inhibitor like MG132. Lyse the cells in a non-denaturing lysis buffer.[13]
-
Immunoprecipitation: Pre-clear the cell lysates. Incubate the lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.[13]
-
Complex Pull-down: Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting using an antibody against BCR-ABL. The presence of a BCR-ABL band in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.[13][14]
Visualizations
Caption: Simplified BCR-ABL signaling pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Troubleshooting logic for lack of degradation.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Myeloid Leukemia with Potent and Specific BCR::ABL1 Degraders | Blood | American Society of Hematology [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing E3 Ligase Selection for BCR-ABL Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal E3 ligase for the targeted degradation of the BCR-ABL fusion protein. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making in the development of novel therapeutics for Chronic Myeloid Leukemia (CML).
Frequently Asked Questions (FAQs)
Q1: What are the primary E3 ligases utilized for BCR-ABL degradation?
A1: The most extensively studied E3 ligases for BCR-ABL degradation, primarily through Proteolysis-Targeting Chimeras (PROTACs), are Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor.[1][2] Additionally, the E3 ligase c-CBL has been identified as a natural mediator of BCR-ABL ubiquitination and degradation.[3][4] Inhibitor of Apoptosis Proteins (IAPs) have also been explored for this purpose.[5]
Q2: What are the key factors to consider when choosing between CRBN and VHL for a BCR-ABL PROTAC?
A2: The choice between CRBN and VHL is a critical design decision that can impact a PROTAC's efficacy and pharmacological properties.[6] Key considerations include:
-
Ternary Complex Formation: The ability of the PROTAC to induce a stable and productive ternary complex between BCR-ABL and the E3 ligase is paramount. The geometry of this complex, influenced by the warhead, linker, and E3 ligase ligand, determines the efficiency of ubiquitination.[2]
-
Tissue Expression and Subcellular Localization: CRBN and VHL have ubiquitous but varied expression across tissues. CRBN can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic.[6] This can influence the PROTAC's access to BCR-ABL, which is primarily located in the cytoplasm.
-
Ligand Availability and Properties: Ligands for CRBN, such as derivatives of thalidomide (B1683933) (e.g., pomalidomide), are generally smaller and may offer better cell permeability. VHL ligands often have a higher molecular weight.[6]
-
Off-Target Effects: CRBN ligands can have off-target affinities for other proteins, such as zinc-finger transcription factors.[6] Careful profiling is necessary to assess the selectivity of the PROTAC.
Q3: My BCR-ABL PROTAC is not inducing degradation. What are the possible reasons?
A3: A lack of degradation can stem from several factors. A systematic troubleshooting approach is recommended. Key possibilities include:
-
No Ternary Complex Formation: The PROTAC may not be effectively bringing BCR-ABL and the E3 ligase together.
-
Unproductive Ternary Complex: A ternary complex may form, but its conformation might not be suitable for efficient ubiquitination.
-
Poor Cell Permeability or Stability: The PROTAC may not be reaching its intracellular target due to poor membrane permeability or may be rapidly metabolized.
-
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-BCR-ABL or PROTAC-E3 ligase) can predominate over the desired ternary complex, leading to reduced degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation of BCR-ABL observed. | 1. Ineffective ternary complex formation: The specific combination of warhead, linker, and E3 ligase ligand fails to induce a stable complex with BCR-ABL. | - Test alternative E3 ligase recruiters (e.g., switch from VHL to CRBN).- Modify the linker length and attachment points to alter the geometry of the ternary complex.[7] |
| 2. Poor cell permeability of the PROTAC. | - Assess the physicochemical properties of the PROTAC.- Consider medicinal chemistry efforts to improve permeability, such as reducing polarity or molecular weight. | |
| 3. Low expression of the recruited E3 ligase in the cell line. | - Confirm the expression level of the target E3 ligase (CRBN or VHL) in your experimental cell line via Western Blot. | |
| Degradation is observed, but the potency (DC50) is low. | 1. Suboptimal ternary complex stability or conformation. | - Systematically vary the linker composition and length to optimize the presentation of BCR-ABL to the E3 ligase. |
| 2. "Hook effect" at higher concentrations. | - Perform a dose-response experiment over a wide range of concentrations to identify the optimal degradation concentration and observe any potential hook effect. | |
| Degradation is observed in biochemical assays but not in cells. | 1. Poor cell permeability or high efflux. | - Perform cellular uptake and efflux assays.- Modify the PROTAC to enhance cell permeability. |
| 2. Instability of the PROTAC in cell culture media or within the cell. | - Assess the stability of the PROTAC in relevant biological matrices over time. | |
| Off-target protein degradation is observed. | 1. Promiscuous binding of the warhead or E3 ligase ligand. | - Perform proteomic profiling (e.g., using mass spectrometry) to identify off-target effects.- Redesign the warhead or E3 ligase ligand for improved selectivity. |
Comparative Data of BCR-ABL Degraders
The following tables summarize quantitative data for representative BCR-ABL PROTACs, highlighting the differences in performance based on the recruited E3 ligase.
Table 1: CRBN-Recruiting PROTACs for BCR-ABL Degradation
| PROTAC | Warhead | Linker Description | DC50 | IC50 (Cell Viability) | Cell Line | Reference |
| DAS-6-2-2-6-CRBN | Dasatinib | PEG-based | ~25 nM (for degradation) | 4.4 nM | K562 | |
| SIAIS056 (17) | Dasatinib | Sulfur-substituted carbon chain | Potent in vitro degradation | Not specified | K562 | [8] |
| Ponatinib-based PROTAC | Ponatinib | Not specified | ~20 nM | Not specified | Not specified | [2] |
| Asciminib-based PROTAC | Asciminib | Not specified | ~200 nM | Not specified | Not specified | [2] |
Table 2: VHL-Recruiting PROTACs for BCR-ABL Degradation
| PROTAC | Warhead | Linker Description | DC50 | IC50 (Cell Viability) | Cell Line | Reference |
| SIAIS178 | Dasatinib | Optimized linker | 8.5 nM | 24 nM | K562 | [9] |
| GMB-475 | GNF-5 (allosteric) | Ether linkage | ~0.5 µM | 1 µM | K562 | [8] |
| DAS-VHL | Dasatinib | PEG-based | No BCR-ABL degradation | Not specified | K562 | |
| BOS-VHL | Bosutinib | PEG-based | Inactive | Not specified | K562 |
Note: DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their evaluation of BCR-ABL degraders.
Western Blotting for BCR-ABL Degradation
This protocol is for assessing the reduction in BCR-ABL protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate BCR-ABL positive cells (e.g., K562) at an appropriate density.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for ABL.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-induced interaction between BCR-ABL and the E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, a negative control, and vehicle. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag if the ligase is epitope-tagged.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blotting, probing for BCR-ABL and the E3 ligase. The presence of BCR-ABL in the E3 ligase immunoprecipitate indicates ternary complex formation.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of BCR-ABL degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated BCR-ABL degradation.
E3 Ligase Selection Workflow
Caption: A workflow for selecting and optimizing an E3 ligase for BCR-ABL degradation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Intra-Individual Monitoring of BCR-ABL Transcript Levels in Archival Bone Marrow Trephines of Patients with Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC BCR-ABL Degrader-1 and Other Next-Generation BCR-ABL Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted protein degradation, offering a promising strategy to overcome resistance to traditional kinase inhibitors in Chronic Myeloid Leukemia (CML). This guide provides a detailed comparison of PROTAC BCR-ABL Degrader-1 against other notable BCR-ABL PROTACs, focusing on their performance backed by experimental data.
Introduction to BCR-ABL PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of a ligand that binds to the target protein (in this case, the oncogenic BCR-ABL fusion protein), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism offers a distinct advantage over traditional inhibitors by eliminating the entire protein, including its non-catalytic scaffolding functions, potentially leading to more profound and durable responses.
Comparative Performance of BCR-ABL PROTACs
This section details the in vitro performance of this compound and its counterparts. The data presented is primarily from studies conducted in the K562 human CML cell line, a standard model for BCR-ABL positive leukemia.
| PROTAC Name | Warhead | E3 Ligase Recruited | DC50 | Dmax | IC50 (K562 cells) | Key Findings |
| This compound | Imatinib | CRBN | Not Reported | Not Reported | 0.62 µM | Induces dose-dependent degradation of BCR-ABL.[1] |
| SIAIS178 | Dasatinib | VHL | 8.5 nM | Not Reported | 24 nM | Demonstrates potent degradation and anti-proliferative activity.[2] |
| GMB-475 | GNF-5 (Allosteric) | VHL | 340 nM | >95% | ~1 µM | Effectively degrades BCR-ABL by targeting an allosteric site. |
| DMP11 | Dasatinib | Not Reported | Not Reported | Not Reported | Not Reported | Shows potent degradation of both BCR-ABL and SRC kinase. |
| LPA-81A | Asciminib | Not Reported | Not Reported | >90% at 0.5 µM | <1 µM | Highly potent degrader of both native and mutant BCR-ABL.[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the BCR-ABL signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow for their characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays used to characterize BCR-ABL PROTACs.
Western Blot for BCR-ABL Degradation
Objective: To quantify the degradation of BCR-ABL protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: K562 cells are seeded in 6-well plates and allowed to adhere. The cells are then treated with varying concentrations of the PROTAC (e.g., 0-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BCR-ABL, phosphorylated downstream targets (e.g., p-STAT5, p-CrkL), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. Densitometry analysis is performed to quantify the band intensities, and the levels of BCR-ABL are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of remaining protein against the PROTAC concentration.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of the BCR-ABL PROTACs.
Methodology:
-
Cell Seeding: K562 cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with serial dilutions of the PROTACs for a defined period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the PROTAC concentration.
Conclusion
The landscape of BCR-ABL targeted therapy is rapidly evolving with the advent of PROTAC degraders. While this compound, an imatinib-based degrader, shows promise with micromolar anti-proliferative activity, other degraders like SIAIS178 and LPA-81A demonstrate significantly higher potency in the nanomolar range. The choice of warhead, linker, and E3 ligase recruiter all play critical roles in determining the efficacy of these molecules. The data presented in this guide highlights the potential of these novel therapeutic modalities and underscores the importance of continued research to optimize their design and clinical application for the treatment of CML.
References
A Comparative Guide to the Selectivity of PROTAC-Mediated BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML), represents a promising therapeutic strategy. Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity, PROTACs are designed to eliminate the entire protein, potentially overcoming resistance and targeting non-kinase scaffolding functions of BCR-ABL. This guide provides a comparative overview of the selectivity and performance of different strategies for PROTAC-mediated BCR-ABL degradation, with a focus on the available experimental data for various degrader candidates.
Performance Comparison of BCR-ABL PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), and its effect on cell viability (IC50 or EC50). The selectivity for BCR-ABL over the wild-type c-ABL is another critical parameter.
Below is a summary of publicly available data for representative BCR-ABL PROTACs.
| PROTAC Name/Type | Warhead | E3 Ligase Recruiter | Cell Line | DC50 (BCR-ABL) | IC50/EC50 (Cell Viability) | Key Findings & Selectivity |
| DAS-6-2-2-6-CRBN | Dasatinib (B193332) | CRBN | K562 | Degradation observed at 25 nM | 4.4 ± 2.1 nM | Degrades both BCR-ABL and c-ABL.[1] |
| GMB-475 | GNF-5 (Allosteric Inhibitor) | VHL | K562 | ~0.5 µM | ~1 µM | Induces degradation of BCR-ABL and c-ABL; shows increased efficacy when combined with ATP-competitive TKIs.[2] |
| SNIPER(ABL)-39 | Dasatinib | cIAP | K562 | Effects at 10 nM, maximal at 100 nM | ~10 nM | Effective BCR-ABL degrader; also induces degradation of IAP proteins.[3] |
| Imatinib-based PROTACs | Imatinib | VHL/CRBN | K562 | No degradation observed | - | Generally found to be inactive in inducing degradation, though target engagement was confirmed.[1] |
Signaling Pathways and Mechanism of Action
To understand the impact of BCR-ABL degradation, it is essential to visualize the downstream signaling pathways it regulates and the mechanism by which PROTACs achieve its removal.
Experimental Protocols
The following are detailed methodologies for key experiments used in the selectivity profiling of BCR-ABL PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of BCR-ABL and c-ABL protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed K562 cells (or other suitable CML cell lines) in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL (to detect both BCR-ABL and c-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ABL protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
1. Cell Seeding:
-
Seed K562 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate the plate overnight to allow the cells to stabilize.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
3. Incubation and Luminescence Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50/EC50 value using non-linear regression analysis.
Experimental Workflow for Selectivity Profiling
A comprehensive selectivity profiling of a PROTAC involves a multi-step workflow.
Conclusion
The development of PROTACs for BCR-ABL degradation is a rapidly evolving field. While early efforts with imatinib-based degraders were met with challenges, the use of more potent TKI warheads has led to the development of highly effective BCR-ABL degraders. The data presented in this guide highlights the importance of the choice of both the TKI warhead and the E3 ligase recruiter in determining the potency and selectivity of the resulting PROTAC. Comprehensive selectivity profiling, including kinome-wide and proteome-wide analyses, is crucial for the development of safe and effective BCR-ABL degraders for the treatment of CML. Further research is needed to optimize the selectivity for BCR-ABL over c-ABL and to evaluate the long-term efficacy and safety of these promising new therapeutic agents.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GMB-475 and PROTAC BCR-ABL Degrader-1 for Researchers
In the rapidly evolving landscape of targeted protein degradation, GMB-475 and PROTAC BCR-ABL Degrader-1 have emerged as noteworthy tool compounds for researchers studying Chronic Myeloid Leukemia (CML) and the broader field of kinase signaling. This guide provides an objective comparison of their biochemical properties, mechanisms of action, and available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | GMB-475 | This compound |
| BCR-ABL Ligand | Allosteric inhibitor (GNF-5 scaffold) | ATP-competitive inhibitor (Imatinib) |
| E3 Ligase Recruiter | Von Hippel-Lindau (VHL) | Not explicitly specified in the primary publication, but the warhead is based on Imatinib which has been used in PROTACs recruiting Cereblon (CRBN). |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of BCR-ABL by forming a ternary complex between BCR-ABL and the VHL E3 ligase.[1][2][3] | Induces ubiquitination and proteasomal degradation of BCR-ABL.[4] |
| Reported IC50 (K562 cells) | ~1 µM[1] | 0.62 ± 0.02 µM[4] |
Quantitative Data Summary
The following tables summarize the available quantitative data for GMB-475 and this compound.
Table 1: In Vitro Efficacy
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| GMB-475 | K562 | Cell Viability | IC50 | ~1 µM | [1] |
| Ba/F3 (BCR-ABL1) | Cell Viability | IC50 | ~1 µM | [1] | |
| Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S) | Cell Viability | IC50 | 4.49 µM | [1] | |
| This compound | K562 | Cell Viability | IC50 | 0.62 ± 0.02 µM | [4] |
Table 2: In Vivo Data
| Compound | Animal Model | Dosing | Outcome | Reference |
| GMB-475 | CML mouse model (Ba/F3-MIG-p210-Luc cells) | 5 mg/kg, i.p., every 2 days for 10 days | Showed a trend of reducing tumor burden and prolonging survival.[1][3] | [1][3] |
Mechanism of Action and Signaling Pathways
Both GMB-475 and this compound function as Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.
GMB-475 utilizes an allosteric inhibitor of BCR-ABL, based on the GNF-5 scaffold, to bind to the myristoyl pocket of the ABL kinase domain.[1][2] This is linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex between BCR-ABL, GMB-475, and VHL, leading to the ubiquitination and subsequent degradation of the BCR-ABL oncoprotein by the proteasome.[1][2][3] This degradation inhibits downstream signaling pathways, including the JAK-STAT pathway, as evidenced by the inhibition of STAT5 phosphorylation.[5]
This compound, also referred to as PROTAC 1 in its primary publication, is based on the ATP-competitive inhibitor Imatinib.[4] It incorporates a 2-oxoethyl linker to connect the Imatinib warhead to an E3 ligase ligand.[4] While the specific E3 ligase is not explicitly stated in the publication's abstract, the mechanism is confirmed to be dependent on the ubiquitin-proteasome system.[4] Degradation of BCR-ABL by this PROTAC would similarly lead to the downregulation of its downstream pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Protocol for GMB-475 (as per available data):
-
Cell Seeding: Seed K562 or Ba/F3 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of GMB-475 concentrations (e.g., 0.01-100 µM).
-
Incubation: Incubate the cells for 3 days at 37°C and 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol for this compound (based on the Li et al., 2023 publication):
-
Cell Seeding: Seed K562 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Viability Assessment: Utilize the CCK-8 assay to determine cell viability.
-
Data Analysis: Determine the IC50 value from the dose-response curve.[4]
Western Blot for Protein Degradation
Objective: To visualize and quantify the degradation of BCR-ABL protein.
General Protocol:
-
Cell Treatment: Treat K562 cells with the desired concentrations of the PROTAC for a specific time course (e.g., 0-48 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BCR-ABL and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities using software like ImageJ and normalize the BCR-ABL signal to the loading control.
Conclusion
Both GMB-475 and this compound are valuable tools for investigating the degradation of the BCR-ABL oncoprotein. GMB-475, with its well-defined allosteric mechanism and VHL recruitment, offers a clear system for studying the downstream consequences of non-ATP competitive BCR-ABL degradation. This compound, an imatinib-based degrader, appears to be more potent in K562 cells based on the reported IC50 value. The choice between these two compounds will depend on the specific research question, with GMB-475 being advantageous for studies requiring a defined allosteric binder and VHL-mediated degradation, while this compound may be preferred for its higher potency in certain contexts. Researchers should consider the differences in their warhead pharmacology and potential E3 ligase engagement when designing their experiments.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimeras (P... preview & related info | Mendeley [mendeley.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Non-Degrading Controls for PROTAC BCR-ABL Degrader-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC BCR-ABL Degrader-1, GMB-475, and its non-degrading diastereomeric control, GMB-651. The inclusion of a non-degrading control is critical in PROTAC experiments to distinguish between the pharmacological effects of target degradation and mere target inhibition. This document outlines the experimental data, detailed protocols, and visual diagrams to facilitate the design and interpretation of experiments utilizing this PROTAC and its appropriate control.
Unveiling the Importance of a Non-Degrading Control
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, BCR-ABL) and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A non-degrading control is a molecule that is structurally very similar to the active PROTAC but is unable to induce degradation. This is often achieved by creating a stereoisomer (diastereomer) of the active molecule that cannot form a stable ternary complex between the target protein and the E3 ligase. By comparing the cellular effects of the active PROTAC to its non-degrading control, researchers can specifically attribute observed outcomes to the degradation of the target protein, rather than just its inhibition.
The PROTAC GMB-475 allosterically targets the BCR-ABL1 protein and recruits the Von Hippel-Lindau (VHL) E3 ligase to induce its degradation[1][2]. Its diastereomeric control, GMB-651, is designed to have equal cell permeability but is defective in recruiting VHL, thus serving as an ideal negative control[3].
Quantitative Performance Comparison: GMB-475 vs. GMB-651
The following tables summarize the quantitative data comparing the efficacy of the BCR-ABL degrader GMB-475 with its non-degrading control, GMB-651.
| Compound | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Reference |
| GMB-475 | K562 | 340 nM (~0.5 µM) | 95% | [3][4] |
| GMB-651 | K562 | Inactive | - | [3] |
Table 1: Protein Degradation Efficiency. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
| Compound | Cell Line | IC50 (Cell Proliferation) | Fold Difference (vs. GMB-475) | Reference |
| GMB-475 | K562 | 1 µM (1000 nM) | - | [3][4] |
| GMB-651 | K562 | ~4 µM | ~0.6-log less active | [3] |
Table 2: Inhibition of Cell Proliferation. IC50 is the concentration at which 50% of cell proliferation is inhibited.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action: PROTAC GMB-475 vs. Non-Degrading Control GMB-651.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Simplified BCR-ABL Signaling Pathway and Intervention Points.
Detailed Experimental Protocols
Western Blotting for BCR-ABL Degradation and Downstream Signaling
This protocol is adapted from standard Western blotting procedures to assess the degradation of BCR-ABL and the phosphorylation status of its downstream target, STAT5.
1. Cell Culture and Treatment:
-
Culture K562 cells (a human chronic myeloid leukemia cell line expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of GMB-475, GMB-651, or vehicle control (DMSO) for 18-24 hours.
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL, phospho-STAT5 (pSTAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BCR-ABL and pSTAT5 signals to the loading control and the total STAT5 signal, respectively.
Cell Viability Assay
This protocol outlines the measurement of cell viability using a luminescent-based assay.
1. Cell Seeding:
-
Seed K562 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of GMB-475 and GMB-651 in culture medium.
-
Add 10 µL of the diluted compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
3. Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).
By following these protocols and utilizing the provided comparative data, researchers can effectively design and interpret experiments to delineate the specific effects of BCR-ABL degradation in their studies.
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Assessing Downstream Signaling of BCR-ABL After Targeted Degradation: A Comparative Guide
The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), represents a paradigm shift in cancer therapy, moving beyond simple inhibition to the complete removal of oncoproteins like BCR-ABL. For researchers in oncology and drug development, accurately assessing the downstream consequences of this degradation is crucial to validate these novel therapeutic strategies. This guide provides a comparative overview of methodologies to measure the impact of BCR-ABL degradation on its key signaling pathways, supported by experimental data and detailed protocols.
The BCR-ABL Signaling Network
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating a complex network of downstream signaling pathways.[1][2][3] These pathways promote uncontrolled cell proliferation and survival.[2][4] Key cascades initiated by BCR-ABL include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, with STAT5 and CRKL being direct and critical substrates.[4][5] Therefore, monitoring the phosphorylation status of these downstream effectors is a primary method for evaluating the efficacy of BCR-ABL-targeting therapies.
Comparative Efficacy: Degradation vs. Inhibition
Targeted degradation removes the entire BCR-ABL protein, eliminating both its kinase activity and its potential scaffolding functions.[6] This offers a distinct advantage over traditional tyrosine kinase inhibitors (TKIs), which only block the ATP-binding site. Experimental data shows that degraders can suppress downstream signaling more profoundly and durably than inhibitors alone.
Data Summary: Downstream Signal Suppression
The following table summarizes the comparative effects of a BCR-ABL PROTAC degrader (GMB-475) and a SNIPER degrader (SNIPER(ABL)-39) versus kinase inhibitors on key downstream signaling markers.
| Compound | Target Protein | Cell Line | Concentration | Time | pSTAT5 Reduction | pCRKL Reduction | Reference |
| GMB-475 (PROTAC) | BCR-ABL | K562 | 2.5 µM | 8-24 h | Greater than inhibitor | Greater than inhibitor | [6] |
| SNIPER(ABL)-39 | BCR-ABL | K562 | 10 nM | 6 h | Significant | Significant | [5] |
| Dasatinib (TKI) | BCR-ABL | K562 | 10 nM | 6 h | Significant | Significant | [5] |
Data Summary: Cellular Viability
The enhanced suppression of pro-survival signaling translates to superior anti-proliferative effects in CML cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| GMB-475 (PROTAC) | K562 | CellTiter 96 | ~1 µM | [6] |
| Diastereomer Control (Inhibitor only) | K562 | CellTiter 96 | >10 µM | [6] |
| SNIPER(ABL)-39 | K562 | Proliferation Assay | ~10 nM | [5] |
| LPA-81S (PROTAC) | K562 | Viability Assay | Low nanomolar | [7] |
Experimental Workflow for Assessing Downstream Signaling
A typical workflow involves treating CML cells with the degrader compound and then harvesting the cells for analysis by various methods to quantify the phosphorylation of key downstream proteins.
Experimental Protocols
Western Blot for Phospho-STAT5 and Phospho-CRKL
This method provides a semi-quantitative assessment of the phosphorylation status of specific proteins.
A. Solutions and Reagents:
-
Cell Lysis Buffer: 1X TBS, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
1X SDS Sample Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% w/v SDS, 10% glycerol, 50 mM DTT.[8]
-
Blocking Buffer: 1X TBS with 0.1% Tween-20 (TBST) and 5% w/v nonfat dry milk or BSA.[8]
-
Primary Antibodies: Rabbit mAb anti-Phospho-Stat5 (Tyr694), Rabbit Ab anti-Phospho-CrkL (Tyr207), Mouse mAb anti-BCR, Rabbit mAb anti-Actin or α-Tubulin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Substrate: ECL substrate.[6]
B. Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 30 minutes.
-
Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 1X SDS Sample Buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and image the chemiluminescence using a digital imager.[6]
-
Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to the total protein or a loading control like Actin.
Flow Cytometry for Phospho-STAT5
This protocol allows for the quantitative measurement of protein phosphorylation at the single-cell level.
A. Solutions and Reagents:
-
Stimulation Medium: Standard cell culture medium.
-
Fixation Buffer: BD Phosflow™ Lyse/Fix Buffer or equivalent (e.g., 4% paraformaldehyde).[9]
-
Permeabilization Buffer: BD Phosflow™ Perm Buffer III (ice-cold methanol) or equivalent.[10][11]
-
Stain Buffer: PBS with 2% FBS.[9]
-
Antibodies: PE-conjugated anti-pSTAT5 (Y694) or equivalent fluorochrome-conjugated antibody. Cell surface marker antibodies (e.g., CD34) if analyzing primary cells.
B. Protocol:
-
Cell Treatment: Treat cells in suspension culture as per your experimental design. For positive controls, cells can be stimulated with cytokines like IL-2 to induce STAT5 phosphorylation.[9][11]
-
Fixation: Immediately after treatment, stop the reaction by adding Fixation Buffer directly to the cells. Incubate for 10 minutes at 37°C.[9]
-
Permeabilization: Pellet the cells by centrifugation and wash. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for at least 10 minutes.[10]
-
Staining:
-
Acquisition: Wash the cells once with Stain Buffer and resuspend in an appropriate volume for analysis. Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest. Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal or the percentage of pSTAT5-positive cells in treated samples compared to controls.
Cell Viability Assay
This assay measures the overall effect of BCR-ABL degradation on cell proliferation and health.
A. Solutions and Reagents:
-
Cell Culture Medium: Appropriate for the cell line used.
-
Viability Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/MTT-based reagent.[6]
-
96-well cell culture plates.
B. Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Treatment: Add serial dilutions of the degrader compound, inhibitor control, and vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C and 5% CO2.[6]
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of CellTiter 96 solution per 100 µL of media) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle-treated control. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia [mdpi.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to PROTAC BCR-ABL Degraders for the T315I "Gatekeeper" Mutation
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), specifically focusing on the efficacy of PROTAC BCR-ABL Degrader-1 and its alternatives against the T315I mutant. This objective comparison is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation and advancement of next-generation CML therapies.
Efficacy Against T315I Mutant: A Quantitative Comparison
The following table summarizes the in vitro efficacy of various PROTACs and approved TKIs against the BCR-ABL T315I mutation. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and variations in cell lines, treatment durations, and assay methodologies may influence the reported values.
| Compound | Type | Target Engagement | E3 Ligase Recruited | Cell Line | IC50 (nM) against T315I | Degradation of T315I BCR-ABL | Reference |
| PROTACs | |||||||
| GMB-475 | PROTAC | Allosteric (Myristoyl Pocket) | VHL | Ba/F3-T315I | ~1110 | Modest | --INVALID-LINK-- |
| SIAIS178 | PROTAC | ATP-binding site (Dasatinib) | VHL | U937-T315I | 24 | Effective | --INVALID-LINK-- |
| 7o | PROTAC | ATP-binding site (GZD824) | CRBN | Ba/F3-T315I | 26.8 ± 9.7 | >94% at 300 nM | --INVALID-LINK-- |
| LPA81 | PROTAC | Allosteric (Asciminib) | Not Specified | Ba/F3-T315I | <1000 | >90% at 500 nM | --INVALID-LINK-- |
| Approved Inhibitors | |||||||
| Ponatinib | TKI | ATP-binding site | N/A | HL60-T315I | 56 | N/A (Inhibition) | --INVALID-LINK-- |
| Asciminib | TKI (STAMP Inhibitor) | Allosteric (Myristoyl Pocket) | N/A | Ba/F3-T315I | Not specified | N/A (Inhibition) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of PROTAC BCR-ABL degraders.
Cell Viability Assay (MTT/CCK8 Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
-
Cell Seeding: Ba/F3 cells expressing the BCR-ABL T315I mutation are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., PROTAC Degrader-1, ponatinib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: 10 µL of MTT (5 mg/mL in PBS) or CCK8 solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan (B1609692) by viable cells.
-
Solubilization: If using MTT, the medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to dissolve the formazan crystals. For CCK8, this step is not necessary.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK8.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for BCR-ABL Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of the BCR-ABL T315I protein following treatment with a PROTAC.
-
Cell Treatment: Ba/F3-T315I cells are seeded in 6-well plates and treated with the PROTAC degrader at various concentrations and for different durations.
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
Sample Preparation: An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
SDS-PAGE: The protein samples are separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ABL. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the BCR-ABL protein bands is quantified using image analysis software and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a PROTAC degrader in a mouse model of CML with the T315I mutation.
-
Cell Implantation: Immunodeficient mice (e.g., NOD-SCID or NSG) are subcutaneously or intravenously injected with Ba/F3 cells stably expressing BCR-ABL T315I.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for systemic models).
-
Compound Administration: Once tumors are established, mice are randomized into treatment and control groups. The PROTAC degrader is administered via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blotting to confirm BCR-ABL degradation in vivo).
-
Toxicity Assessment: The body weight and overall health of the mice are monitored to assess the toxicity of the treatment.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: BCR-ABL signaling and PROTAC mechanism.
Caption: Experimental workflow for efficacy evaluation.
Safety Operating Guide
Proper Disposal of PROTAC BCR-ABL Degrader-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds like PROTAC BCR-ABL Degrader-1 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this research-grade compound, ensuring compliance with standard laboratory safety protocols. As this compound is a novel compound, it should be treated as potentially hazardous in the absence of complete safety data.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the compound should be handled with the universal precautions for hazardous chemicals.
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following is a general protocol for the disposal of small quantities of research-grade chemical waste.
-
Segregation of Waste:
-
Selection of Waste Container:
-
Use a container that is compatible with the chemical. For organic compounds like this PROTAC, a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[3]
-
Ensure the container has a tight-fitting screw cap to prevent leaks and evaporation.[4]
-
The container must be in good condition, with no cracks or leaks.[4]
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste".[5]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the name of the principal investigator and the laboratory location.[1]
-
Note the date when waste was first added to the container (accumulation start date).[1]
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated and properly identified "Satellite Accumulation Area" (SAA) within the laboratory, which must be at or near the point of waste generation.[6][7]
-
The SAA should be a secure location, such as a fume hood or a designated cabinet.
-
Ensure secondary containment, such as a plastic tub, is used to contain any potential spills.[1]
-
-
Arranging for Disposal:
Experimental Protocols
As this compound is a research compound, specific experimental protocols leading to its disposal would be varied. However, a common procedure generating waste would be in vitro cell-based assays to determine its efficacy.
Example Experimental Workflow Generating Waste:
-
Stock Solution Preparation: A stock solution of this compound is typically prepared by dissolving the solid compound in a solvent such as Dimethyl Sulfoxide (DMSO).
-
Cell Culture Treatment: Cancer cell lines (e.g., K562) are cultured and then treated with varying concentrations of the PROTAC diluted in cell culture media.
-
Assay Performance: After a specified incubation period, cell viability or protein degradation assays are performed.
-
Waste Generation: Waste generated from this workflow would include:
-
Contaminated pipette tips, centrifuge tubes, and cell culture plates (solid waste).
-
Unused stock solution and leftover treated cell culture media (liquid waste).
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guide for Handling PROTAC BCR-ABL Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal protocols for PROTAC BCR-ABL Degrader-1. As a potent, biologically active compound, adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. This guide is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer.
Disclaimer
A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on best practices for handling potent, powdered chemical compounds and information available for similar PROTAC molecules. Always consult the manufacturer-provided SDS for specific hazard information and handling instructions.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of PROTACs, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination. | Prevents skin contact and absorption. The double-gloving technique provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended. | Minimizes the risk of inhalation. A risk assessment should be conducted to determine the appropriate level of respiratory protection. |
Engineering Controls: All handling of the solid, powdered form of this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Experimentation
A clear and systematic workflow is critical for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound name and any hazard warnings.
-
Store the compound in a tightly sealed container in a designated, secure, and well-ventilated area.
-
Follow the manufacturer's recommendations for storage temperature to ensure stability. For this compound, long-term storage as a powder is typically at -20°C. Stock solutions should be stored at -80°C.[1]
Preparation of Stock Solutions
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Conduct all weighing of the powdered compound inside a chemical fume hood. Use dedicated spatulas and weighing paper.
-
Dissolving: To minimize aerosolization, slowly add the solvent (e.g., DMSO) to the solid. Securely cap the vial and vortex until the compound is fully dissolved.
Experimental Use
-
When handling solutions containing this compound, always wear the recommended PPE.
-
Perform all experimental procedures on a disposable, absorbent bench liner to contain any potential spills.
-
After use, decontaminate all non-disposable equipment that came into contact with the compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain and Clean:
-
Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste is considered hazardous.
Waste Segregation
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with the compound. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Includes unused stock solutions and experimental media containing the degrader. Collect in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Decontamination
-
Wipe down all surfaces and equipment that may have come into contact with the PROTAC using an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all cleaning materials as solid hazardous waste.
Final Disposal
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility, typically via high-temperature incineration.
-
Contact your institution's EHS department to arrange for waste pickup and disposal in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value/Information | Source |
| Molecular Formula | C43H40N10O6 | MedChemExpress |
| Molecular Weight | 792.84 g/mol | MedChemExpress |
| Storage (Powder) | -20°C | [1] |
| Storage (in DMSO) | -80°C for up to 6 months | [1] |
| Solubility | Soluble in DMSO | MedChemExpress |
Experimental Protocol: In Vitro Protein Degradation Assay
This protocol outlines a general procedure for assessing the degradation of the BCR-ABL protein in a cell-based assay.
-
Cell Seeding: Seed a suitable cell line (e.g., K562, which endogenously expresses BCR-ABL) in appropriate multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight if applicable.
-
Preparation of Treatment Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the PROTAC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Probe the membrane with a primary antibody specific for the BCR-ABL protein.
-
To ensure equal protein loading, also probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for BCR-ABL and the loading control. Normalize the BCR-ABL signal to the loading control to determine the relative decrease in BCR-ABL protein levels at different concentrations and time points of PROTAC treatment.
Visualizations
BCR-ABL Signaling Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
